Lipophilicity Advantage Over 2-Methylimidazole
2-(Methylthio)imidazole exhibits experimentally determined LogP = 1.13, compared to parent imidazole LogP ≈ -0.08 and 2-methylimidazole LogP ≈ 0.24. The methylthio group thus increases octanol-water partitioning by approximately 1.2 log units relative to imidazole and 0.9 log units relative to the 2-methyl analog, placing the compound in a more favorable lipophilicity range for passive membrane permeation (commonly accepted optimal LogP window: 1–3 for CNS and cellular penetration). This quantifiable difference means that 2-(methylthio)imidazole-based probes or leads will exhibit materially different pharmacokinetic distribution than analogs bearing -H, -CH₃, or -SH at C-2 .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.13 (experimental) |
| Comparator Or Baseline | Imidazole LogP = -0.08; 2-Methylimidazole LogP = 0.24 (experimental/calculated) |
| Quantified Difference | ΔLogP = +1.21 vs. imidazole; ΔLogP = +0.89 vs. 2-methylimidazole |
| Conditions | Standard shake-flask or computational prediction (ACD/Labs, ChemDraw); values sourced from Chemsrc, Chembase, and Sielc databases at 25°C. |
Why This Matters
Higher lipophilicity directly improves membrane partitioning and is a critical selection criterion when designing cell-permeable probes, CNS-targeted agents, or compounds requiring adequate oral bioavailability.
